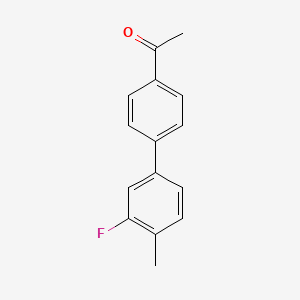

4-Acetyl-3'-fluoro-4'-methylbiphenyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Acetyl-3’-fluoro-4’-methylbiphenyl” is a chemical compound with the CAS Number: 1179715-02-6 . Its molecular formula is C15H13FO and it has a molecular weight of 228.26 g/mol . The IUPAC name for this compound is 1-(4’-fluoro-3’-methyl [1,1’-biphenyl]-4-yl)ethanone .

Molecular Structure Analysis

The InChI code for “4-Acetyl-3’-fluoro-4’-methylbiphenyl” is 1S/C15H13FO/c1-10-9-14(7-8-15(10)16)13-5-3-12(4-6-13)11(2)17/h3-9H,1-2H3 . The Canonical SMILES for this compound is CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)C)F .Physical And Chemical Properties Analysis

The compound “4-Acetyl-3’-fluoro-4’-methylbiphenyl” has a molecular weight of 228.26 g/mol . It has a XLogP3-AA value of 3.7 , indicating its lipophilicity. It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 228.095043196 g/mol . The topological polar surface area of the compound is 17.1 Ų . The compound has a heavy atom count of 17 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Substituent Effect Analysis

A study focused on the synthesis of substituted compounds related to 4-Acetyl-3'-fluoro-4'-methylbiphenyl, highlighting the effects of substituents on chemical reactivity and properties. This research provided insights into the role of substituents in determining the yields and physical constants of the synthesized compounds, utilizing UV, IR, and NMR spectral data for structural confirmation (Balaji et al., 2015).

Catalytic Fluorination

Research has demonstrated the use of silver particles supported on metal oxide as an efficient catalyst for the benzylic C-H fluorination of 4-methylbiphenyl, a process relevant to the synthesis of fluorinated derivatives of 4-Acetyl-3'-fluoro-4'-methylbiphenyl. This method emphasizes the significance of fluorination in enhancing the properties of biphenyl derivatives (Kita et al., 2019).

Biological Activities

- Antiproliferative Activity: Novel derivatives of 1, 3, 4-oxadiazole compounds, synthesized from 4'-fluoro-3-methylbiphenyl-4-carbohydrazide, were evaluated for their cytotoxic effects on human carcinoma cell lines, demonstrating significant antiproliferative activity. This underscores the potential of 4-Acetyl-3'-fluoro-4'-methylbiphenyl derivatives in the development of anticancer agents (Adimule et al., 2014).

Chemical Interactions and Stability

- DNA-Binding and Biological Activities: A study on nitrosubstituted acylthioureas, potentially related to the chemical framework of 4-Acetyl-3'-fluoro-4'-methylbiphenyl, explored their interaction with DNA and evaluated their antioxidant, cytotoxic, antibacterial, and antifungal activities. This research highlights the broad spectrum of biological activities exhibited by compounds structurally related to 4-Acetyl-3'-fluoro-4'-methylbiphenyl, underscoring their potential in pharmaceutical and biochemical applications (Tahir et al., 2015).

Eigenschaften

IUPAC Name |

1-[4-(3-fluoro-4-methylphenyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-10-3-4-14(9-15(10)16)13-7-5-12(6-8-13)11(2)17/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYXPYVWTUVHDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718368 |

Source

|

| Record name | 1-(3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-3'-fluoro-4'-methylbiphenyl | |

CAS RN |

1345471-18-2 |

Source

|

| Record name | 1-(3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside](/img/structure/B597365.png)

![8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B597367.png)

![N-Propyl-N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-2-thiopheneethanamine hydrochloride](/img/structure/B597378.png)